molecular formula C9H16O5 B136974 Allyl 3-deoxygalactopyranoside CAS No. 155835-98-6

Allyl 3-deoxygalactopyranoside

Cat. No. B136974
CAS RN: 155835-98-6
M. Wt: 204.22 g/mol
InChI Key: ZPDQCAKNFMONPK-FNCVBFRFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-deoxygalactopyranoside is a chemical compound that belongs to the family of galactosides. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, food science, and agriculture.

Mechanism of Action

The mechanism of action of allyl 3-deoxygalactopyranoside is not fully understood. However, studies have shown that it interacts with various cellular pathways, including the NF-κB pathway, to exhibit its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of allyl 3-deoxygalactopyranoside is its potential as a therapeutic agent. However, one of the limitations of this compound is its low solubility in non-polar solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for research on allyl 3-deoxygalactopyranoside. One potential direction is the development of new synthesis methods to increase the yield and purity of this compound. Another potential direction is the study of its potential applications in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

Allyl 3-deoxygalactopyranoside can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of allyl alcohol with 3-deoxygalactose in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of enzymes such as galactosidases to catalyze the reaction between allyl alcohol and 3-deoxygalactose.

Scientific Research Applications

Allyl 3-deoxygalactopyranoside has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential application in the treatment of diabetes and obesity.

properties

CAS RN

155835-98-6

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol

InChI

InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1

InChI Key

ZPDQCAKNFMONPK-FNCVBFRFSA-N

Isomeric SMILES

C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O

SMILES

C=CCOC1C(CC(C(O1)CO)O)O

Canonical SMILES

C=CCOC1C(CC(C(O1)CO)O)O

synonyms

allyl 3-deoxy-beta-D-galactopyranoside
allyl 3-deoxy-xylo-hexopyranoside
allyl 3-deoxygalactopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.